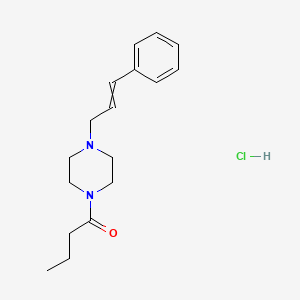

1-Butyryl-4-cinnamylpiperazine

Overview

Description

It was first synthesized in Japan in the late 1960s and has been used primarily in China for the treatment of cancer-associated chronic pain . The compound belongs to the class of piperazine derivatives and is known for its potent analgesic properties.

Mechanism of Action

Target of Action

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .

Result of Action

The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .

Biochemical Analysis

Biochemical Properties

1-Butyryl-4-cinnamylpiperazine is considered a μ-selective opioid, binding primarily to the μ-opioid receptor . It may also share several characteristics with other piperazines, which act primarily on dopamine, serotonin, and norepinephrine neurotransmission .

Cellular Effects

The cellular effects of this compound are primarily due to its interaction with the μ-opioid receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding primarily to the μ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-butyryl-4-cinnamylpiperazine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Butyryl-4-cinnamylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Butyryl-4-cinnamylpiperazine has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic routes and reaction mechanisms.

Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with opioid receptors.

Medicine: Investigated for its potential as an analgesic in the treatment of chronic pain conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

MT-45: Another synthetic opioid with a similar piperazine core structure.

AD-1211: A piperazine derivative with potent analgesic properties.

2-Methyl-AP-237: A methylated derivative of bucinnazine with enhanced efficacy

Uniqueness: 1-Butyryl-4-cinnamylpiperazine is unique due to its specific combination of a butyryl group and a cinnamyl moiety attached to the piperazine core. This structural configuration contributes to its distinct pharmacological properties and its potent analgesic effects .

Properties

CAS No. |

17730-82-4 |

|---|---|

Molecular Formula |

C17H25ClN2O |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+; |

InChI Key |

HPGCBEMVWCCLIT-AAGWESIMSA-N |

SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |

Isomeric SMILES |

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

17719-89-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride 1-N-butyryl-4-cinnamylpiperazine 1-N-butyryl-4-cinnamylpiperazine hydrochloride AP 237 AP-237 BUCINNAZINE HYDROCHLORIDE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)